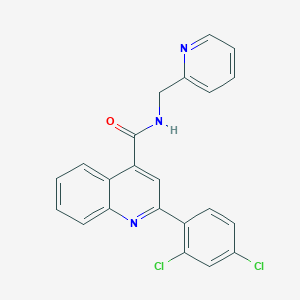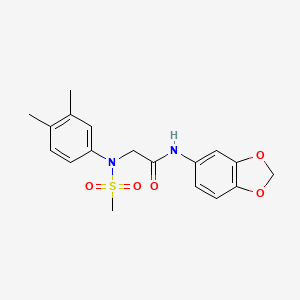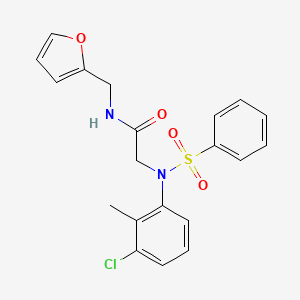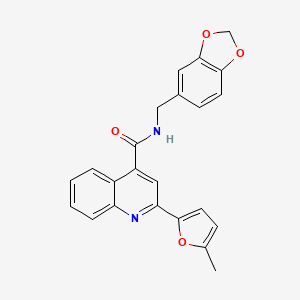
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinolinecarboxamide derivatives, which have shown promising results in various biological assays.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to interact with various molecular targets, including DNA, RNA, and proteins. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been reported to inhibit the activity of RNA polymerase II, an enzyme involved in transcription. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several protein kinases, including c-Src and EGFR.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide also has some limitations for lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, which may limit its use in some studies.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is to further investigate the mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. Understanding the molecular targets of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide may lead to the development of more potent and selective derivatives. Another potential direction is to investigate the potential therapeutic applications of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. In addition, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in vivo.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c23-14-8-9-17(19(24)11-14)21-12-18(16-6-1-2-7-20(16)27-21)22(28)26-13-15-5-3-4-10-25-15/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMWDLGLCPVCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3435345.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3435350.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3435356.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)
![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435364.png)

![3-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3435372.png)
![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)